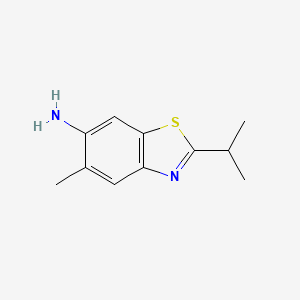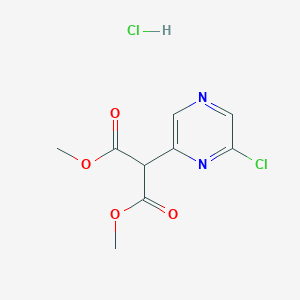
Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride is a chemical compound with the molecular formula C11H13ClN2O4 and a molecular weight of 272.68 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with dimethyl malonate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. The compound is then purified and crystallized to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted pyrazine derivatives
Aplicaciones Científicas De Investigación
Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-(6-chloropyrazin-2-yl)malonate
- Dimethyl 2-(6-bromopyrazin-2-yl)malonate
- Dimethyl 2-(6-fluoropyrazin-2-yl)malonate
Uniqueness
Dimethyl 2-(6-chloropyrazin-2-yl)malonate hydrochloride is unique due to its specific chlorine substitution on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications .
Propiedades
Fórmula molecular |
C9H10Cl2N2O4 |
|---|---|
Peso molecular |
281.09 g/mol |
Nombre IUPAC |
dimethyl 2-(6-chloropyrazin-2-yl)propanedioate;hydrochloride |
InChI |
InChI=1S/C9H9ClN2O4.ClH/c1-15-8(13)7(9(14)16-2)5-3-11-4-6(10)12-5;/h3-4,7H,1-2H3;1H |
Clave InChI |
OZNJXXGLCGWMHB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CN=CC(=N1)Cl)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



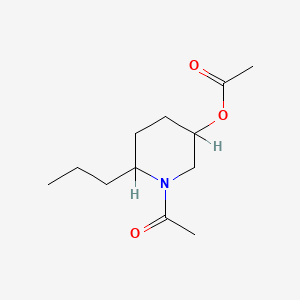

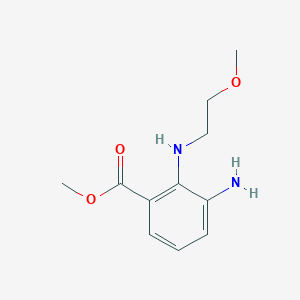
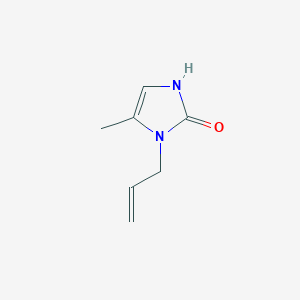
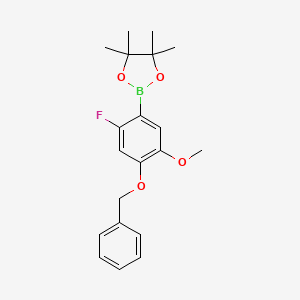
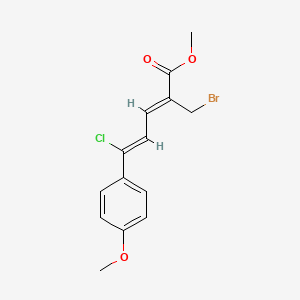
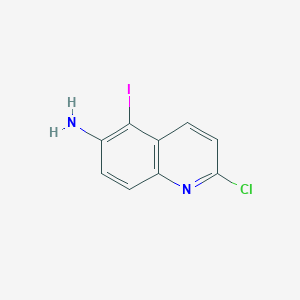
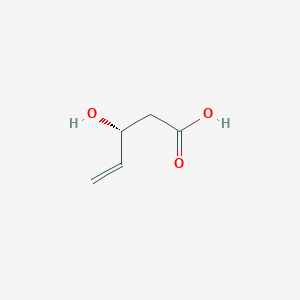

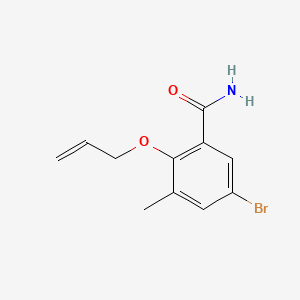
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
